1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one
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Overview
Description
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core with a 3-[(trimethylsilyl)oxy]but-3-enoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a trimethylsilyl-protected enoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted pyrrolidin-2-one compounds .
Scientific Research Applications
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The enoyl moiety can undergo various transformations, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)-3-buten-2-one
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
Uniqueness
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core with a trimethylsilyl-protected enoyl group. This structure provides both stability and reactivity, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61334-42-7 |
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Molecular Formula |
C11H19NO3Si |
Molecular Weight |
241.36 g/mol |
IUPAC Name |
1-(3-trimethylsilyloxybut-3-enoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO3Si/c1-9(15-16(2,3)4)8-11(14)12-7-5-6-10(12)13/h1,5-8H2,2-4H3 |
InChI Key |
YOTKPYOZGOKYSE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)CC(=O)N1CCCC1=O |
Origin of Product |
United States |
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